molecular formula C11H9I B12841350 1-Iodo-5-methylnaphthalene

1-Iodo-5-methylnaphthalene

Cat. No.: B12841350
M. Wt: 268.09 g/mol
InChI Key: UVOBYFVASBUIDS-UHFFFAOYSA-N
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Description

1-Iodo-5-methylnaphthalene is an organic compound with the molecular formula C11H9I It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-5-methylnaphthalene can be synthesized through electrophilic iodination of 1-methylnaphthalene. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as iodine pentoxide (I2O5) in acetic acid as the solvent. The reaction is carried out at a temperature of around 60°C for 24 hours . The iodination selectivity is high, yielding mainly 1-iodo-4-methylnaphthalene, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-5-methylnaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: Reagents include palladium catalysts and organostannanes or organoboranes.

Major Products Formed

Scientific Research Applications

1-Iodo-5-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-5-methylnaphthalene in chemical reactions involves the activation of the iodine atom, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in cross-coupling reactions, the palladium catalyst activates the iodine atom, allowing for the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    1-Iodonaphthalene: Similar structure but lacks the methyl group at the fifth position.

    2-Iodonaphthalene: Iodine atom is at the second position instead of the first.

    1-Bromonaphthalene: Bromine atom instead of iodine at the first position.

Uniqueness

1-Iodo-5-methylnaphthalene is unique due to the presence of both an iodine atom and a methyl group on the naphthalene ring.

Properties

Molecular Formula

C11H9I

Molecular Weight

268.09 g/mol

IUPAC Name

1-iodo-5-methylnaphthalene

InChI

InChI=1S/C11H9I/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3

InChI Key

UVOBYFVASBUIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)I

Origin of Product

United States

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